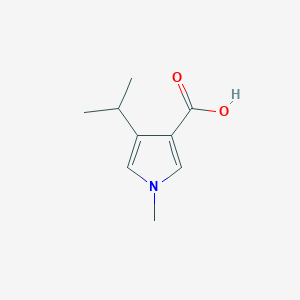
(4S,4'S)-2,2'-Bis(2,6-dichlorophenyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 2,6-dichlorophenyl groups and a tetrahydro-4,4’-bioxazole core, which contribute to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the reaction of 2,6-dichlorophenyl derivatives with appropriate reagents to form the desired product. One common method involves the use of boron-containing compounds and transition-metal catalysts to facilitate the formation of the tetrahydro-4,4’-bioxazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: Substitution reactions involving the replacement of specific functional groups can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered chemical properties, while substitution reactions can produce a range of substituted compounds with diverse functionalities.
Applications De Recherche Scientifique
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: In industrial settings, the compound can be used in the development of new materials and chemical products with enhanced properties.
Mécanisme D'action
The mechanism of action of (4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the suppression of disease-related pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole:
Boron-based compounds: These compounds, including boronic acids and cyclic boronic acid esters, share some similarities in their ability to inhibit specific enzymes and proteins.
Uniqueness
(4S,4’S)-2,2’-Bis(2,6-dichlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole stands out due to its distinct chemical structure, which includes two 2,6-dichlorophenyl groups and a tetrahydro-4,4’-bioxazole core
Propriétés
Formule moléculaire |
C18H12Cl4N2O2 |
|---|---|
Poids moléculaire |
430.1 g/mol |
Nom IUPAC |
(4S)-2-(2,6-dichlorophenyl)-4-[(4S)-2-(2,6-dichlorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H12Cl4N2O2/c19-9-3-1-4-10(20)15(9)17-23-13(7-25-17)14-8-26-18(24-14)16-11(21)5-2-6-12(16)22/h1-6,13-14H,7-8H2/t13-,14-/m1/s1 |
Clé InChI |
NXDVFVVXIOYSBC-ZIAGYGMSSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=C(C=CC=C2Cl)Cl)[C@H]3COC(=N3)C4=C(C=CC=C4Cl)Cl |
SMILES canonique |
C1C(N=C(O1)C2=C(C=CC=C2Cl)Cl)C3COC(=N3)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
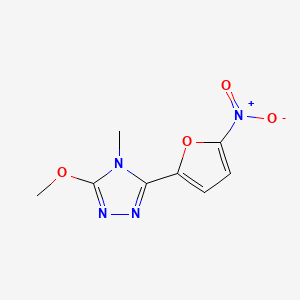

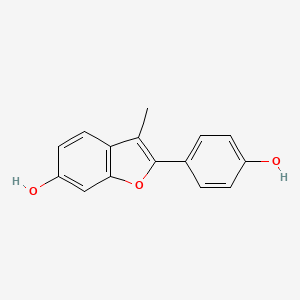
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)
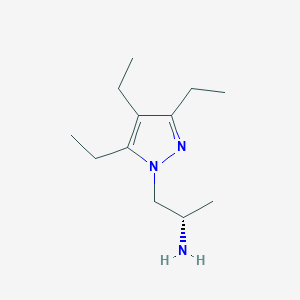

![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
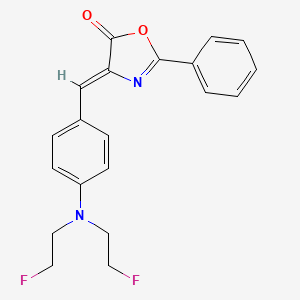
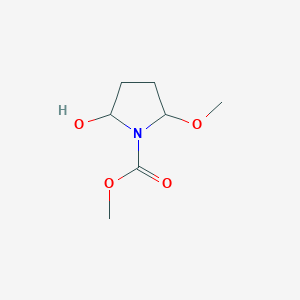
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
